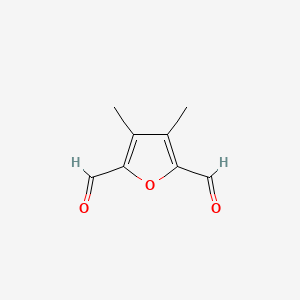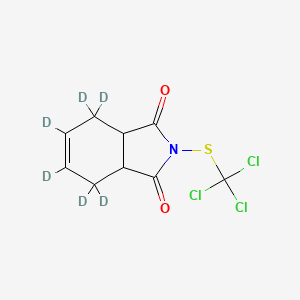
1-Hexadecene-d32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecene-d32 is a deuterated form of 1-hexadecene, an alpha-olefin with the molecular formula CD3(CD2)13CD=CD2. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it a valuable tool in various scientific research applications. The molecular weight of this compound is 256.62 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecene-d32 can be synthesized through the deuteration of 1-hexadecene. The process involves the catalytic exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 1-hexadecene using deuterium gas. The process is carried out in specialized reactors designed to handle deuterium gas safely. The reaction conditions are optimized to achieve high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecene-d32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alkane, hexadecane-d34.
Substitution: The double bond in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) or hydrohalogenation reagents (e.g., hydrogen chloride, hydrogen bromide).
Major Products:
Oxidation: Hexadecanol-d32, hexadecanal-d32, hexadecanoic acid-d32.
Reduction: Hexadecane-d34.
Substitution: 1-Bromohexadecane-d32, 1-Chlorohexadecane-d32.
Applications De Recherche Scientifique
1-Hexadecene-d32 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies, allowing researchers to track the movement of deuterium atoms.
Biology: Used in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the production of deuterated polymers and materials for specialized applications.
Mécanisme D'action
The mechanism of action of 1-Hexadecene-d32 involves the incorporation of deuterium atoms into various molecular structures. This substitution affects the vibrational frequencies of chemical bonds, making it useful in spectroscopic studies. The presence of deuterium can also influence reaction rates and pathways, providing insights into reaction mechanisms and kinetics .
Comparaison Avec Des Composés Similaires
- 1-Phenyldodecane-d30
- 1-Iodopropane-3,3,3-d3
- 2-Iodopropane-1,1,1,3,3,3-d6
- Pentadecane-d32
- 1-Decyl-1-methylpyrrolidinium-d32 bromide
- Linoleic acid-d32
- Styrene-d8
Comparison: 1-Hexadecene-d32 is unique due to its long carbon chain and the presence of a double bond, which makes it an alpha-olefin. This structure allows it to participate in a wide range of chemical reactions, making it versatile for various applications. In contrast, other deuterated compounds like 1-Phenyldodecane-d30 or Pentadecane-d32 may have different chain lengths or functional groups, leading to different reactivity and applications .
Propriétés
Numéro CAS |
1644451-42-2 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
256.627 |
Nom IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadec-1-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3/i1D2,2D3,3D,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Clé InChI |
GQEZCXVZFLOKMC-VQZQVVABSA-N |
SMILES |
CCCCCCCCCCCCCCC=C |
Synonymes |
1-Cetene-d32; 1-n-Hexadecene-d32; Cetene-d32; Dialen 16-d32; LAO-C 16-d32; Linealene 16-d32; NSC 60602-d32; NeoSolv 6-d32; Neodene 16-d32; n-Hexadec-1-ene-d32; α-Hexadecene-d32; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)


![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)





